molecular formula C11H14ClF2NO B12319071 rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride

rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride

Cat. No.: B12319071
M. Wt: 249.68 g/mol
InChI Key: STPLOYFTJQWYIW-UHFFFAOYSA-N
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Description

rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a pyrrolidine ring substituted with a difluorophenyl group and a methanol moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a substitution reaction, often using a halogenated precursor and a difluorophenyl reagent.

    Addition of the Methanol Moiety: The methanol group is added through a reduction reaction, converting a carbonyl precursor to the corresponding alcohol.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The methanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrrolidine ring or the difluorophenyl group.

    Substitution: The difluorophenyl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenated reagents and catalysts like palladium on carbon are employed for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique structural properties.

Mechanism of Action

The mechanism of action of rac-[(3S,4R)-4-(2,5-Difluorophenyl)-3-pyrrolidinyl]methanol hydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific combination of a pyrrolidine ring, difluorophenyl group, and methanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[4-(2,5-difluorophenyl)pyrrolidin-3-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO.ClH/c12-8-1-2-11(13)9(3-8)10-5-14-4-7(10)6-15;/h1-3,7,10,14-15H,4-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STPLOYFTJQWYIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C2=C(C=CC(=C2)F)F)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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